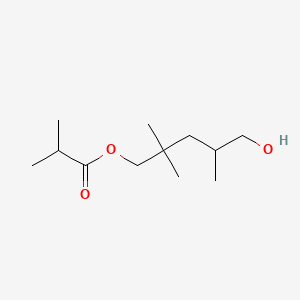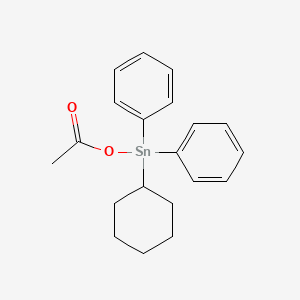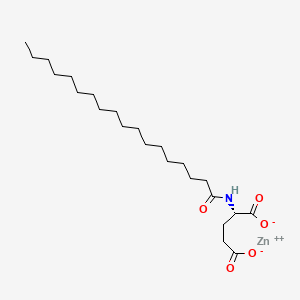
zinc;(2S)-2-(octadecanoylamino)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;(2S)-2-(octadecanoylamino)pentanedioate is a complex organic compound that features a zinc ion coordinated with a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(2S)-2-(octadecanoylamino)pentanedioate typically involves the reaction of zinc salts with the corresponding amino acid derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the proper coordination of the zinc ion with the organic ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc;(2S)-2-(octadecanoylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially changing the compound’s properties.
Substitution: The organic ligand can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, zinc;(2S)-2-(octadecanoylamino)pentanedioate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require specific coordination environments.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing biomolecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be used in drug development, particularly for conditions involving zinc metabolism.
Industry
In industry, this compound is used in the development of advanced materials, such as coatings and catalysts. Its unique properties make it suitable for applications that require specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of zinc;(2S)-2-(octadecanoylamino)pentanedioate involves its ability to coordinate with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound’s structure and facilitating interactions with other molecules. This coordination can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc gluconate
- Zinc sulfate
Uniqueness
Compared to similar compounds, zinc;(2S)-2-(octadecanoylamino)pentanedioate is unique due to its chiral amino acid derivative, which imparts specific stereochemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
61745-56-0 |
|---|---|
Molecular Formula |
C23H41NO5Zn |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
zinc;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |
InChI Key |
QVLLDPBOWNCACO-BDQAORGHSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
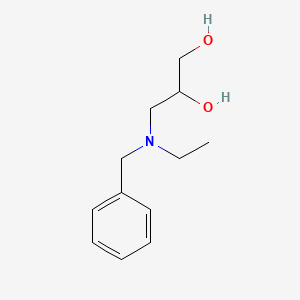

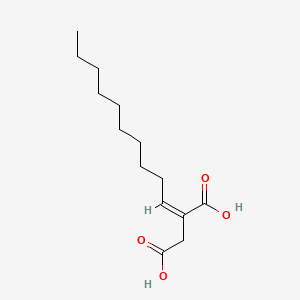
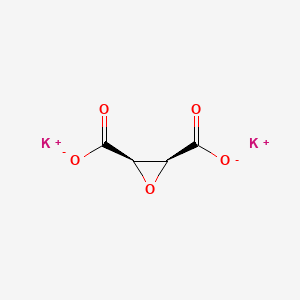
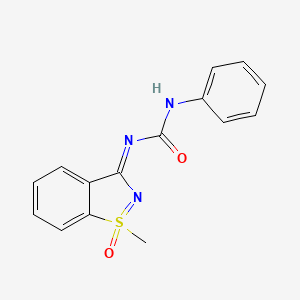
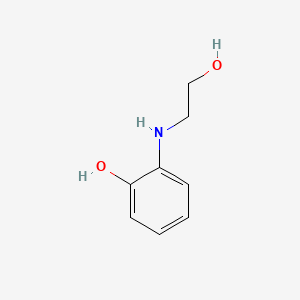
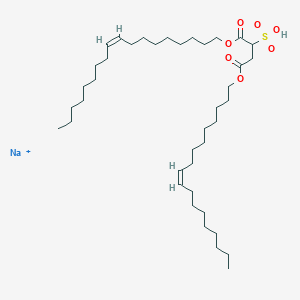
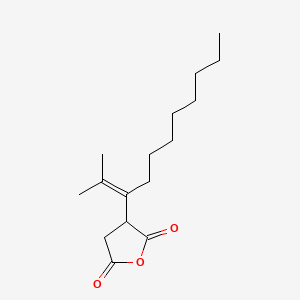
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
